N-(2-Hydroxyethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSYUNLBFSOENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341036 | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-21-3, 18838-10-3 | |
| Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl Benzamide
Established Synthetic Pathways to N-(2-Hydroxyethyl)benzamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between a benzoic acid derivative and 2-aminoethanol. Several established pathways have been developed to accomplish this transformation efficiently.
Acylation Reactions via Benzoyl Chloride and 2-Aminoethanol
One of the most direct and widely used methods for synthesizing this compound is the acylation of 2-aminoethanol (also known as ethanolamine) with benzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The primary amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH) under neutral or basic conditions, leading to the preferential formation of the amide bond over the ester bond.
The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. A base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.
Table 1: Synthesis of this compound via Acylation
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Conditions | Product Yield |
|---|
Reactions Involving Benzamide (B126) and Hydroxyethylamine Derivatives
Another synthetic approach involves the reaction of benzamide with a hydroxyethylamine derivative, such as 2-aminoethanol. This transformation, known as transamidation, is generally more challenging than the acylation of an amine with an acyl chloride. nih.gov Amides are inherently stable and less reactive than acyl chlorides due to resonance stabilization. nih.gov
Achieving transamidation often requires harsh reaction conditions, such as high temperatures, or the use of catalysts to activate the amide. mdpi.com Various catalysts, including Lewis acids, L-proline, and certain transition metal complexes, have been explored to facilitate this reaction under milder conditions. mdpi.comorganic-chemistry.org The reaction proceeds by the nucleophilic attack of the amino group of 2-aminoethanol on the carbonyl carbon of benzamide, leading to the displacement of ammonia (B1221849). The equilibrium can be shifted towards the product by removing the ammonia byproduct.
Amide Bond Formation Mechanisms
The formation of the amide bond in the synthesis of this compound from benzoyl chloride and 2-aminoethanol follows a nucleophilic addition-elimination mechanism. libretexts.org
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-aminoethanol attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. libretexts.org
Deprotonation: A base (which can be another molecule of 2-aminoethanol or an added base like triethylamine) removes a proton from the nitrogen atom, yielding the final this compound product and a salt (e.g., triethylammonium (B8662869) chloride). libretexts.org
This two-step process is characteristic of nucleophilic acyl substitution reactions and is a fundamental mechanism in organic chemistry. chemguide.co.uk
Exploration of Solvent-Free Synthesis Conditions
In recent years, there has been a growing interest in developing solvent-free or "green" synthetic methodologies to reduce environmental impact. For amide synthesis, solvent-free conditions can be achieved by heating a mixture of the carboxylic acid (or its ester derivative) and the amine.
For instance, a method for preparing 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide involves the direct condensation of a gentisate ester with ethanolamine (B43304), which can be carried out without any other solvent. google.com This approach simplifies the workup procedure, reduces waste, and can be more cost-effective. google.com Similarly, catalyst- and solvent-free transamidation of amides with amines has been achieved under melt conditions at high temperatures, demonstrating the feasibility of this approach for certain substrates. mdpi.comresearchgate.net These methods often rely on the physical properties of the reactants, allowing them to act as their own solvent at elevated temperatures.
Synthesis of this compound Derivatives
The core structure of this compound can be modified to produce various derivatives with tailored properties. One such example is the synthesis of N,N-Bis(2-hydroxyethyl)benzamide.
N,N-Bis(2-hydroxyethyl)benzamide Synthesis from Benzoyl Chloride and Diethanolamine (B148213)
N,N-Bis(2-hydroxyethyl)benzamide is synthesized through the reaction of benzoyl chloride with diethanolamine. evitachem.com This reaction is analogous to the synthesis of the parent compound, but utilizes a secondary amine (diethanolamine) instead of a primary amine.
The synthesis involves the nucleophilic attack of the nitrogen atom of diethanolamine on the carbonyl carbon of benzoyl chloride. evitachem.com The reaction is typically performed under controlled temperature conditions to manage its exothermicity and may require an inert atmosphere to prevent side reactions. evitachem.com This derivative, featuring two hydroxyethyl (B10761427) groups, has applications in polymer chemistry, where it can be used as a modifier in poly(ester-amide) resins to enhance properties like adhesion and flexibility. evitachem.com
Table 2: Synthesis of N,N-Bis(2-hydroxyethyl)benzamide
| Reactant 1 | Reactant 2 | Key Conditions | Product |
|---|
Synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide from 2-Aminobenzoic Acid and 2-Hydroxyethylamine
One plausible method involves heating 2-aminobenzoic acid and ethanolamine, possibly in the presence of a catalyst or in a high-boiling solvent to facilitate the removal of water. Alternatively, the carboxylic acid can be "activated" to make it more reactive. Common activation methods include conversion to an acyl chloride or the use of coupling agents.
Plausible Reaction Scheme:
Step 1: Activation of 2-Aminobenzoic Acid (Optional but common) 2-Aminobenzoic acid is reacted with a reagent like thionyl chloride (SOCl₂) to form the more reactive 2-aminobenzoyl chloride.
Step 2: Amide Formation The activated 2-aminobenzoyl chloride is then reacted with 2-hydroxyethylamine. The amine group of ethanolamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the amide bond. A base is typically added to neutralize the HCl byproduct.
| Reactants | Reagents/Conditions | Product |
| 2-Aminobenzoic Acid | 1. Thionyl Chloride (SOCl₂) or similar activating agent2. 2-Hydroxyethylamine3. Base (e.g., triethylamine) | 2-Amino-N-(2-hydroxyethyl)benzamide |
| 2-Aminobenzoic Acid | 2-Hydroxyethylamine, Heat, Water removal | 2-Amino-N-(2-hydroxyethyl)benzamide |
Synthesis of N-Hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB)
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a multi-step synthesis. The process begins with an esterification reaction to convert 4-bromomethyl benzoic acid into its methyl ester. This is followed by a series of transformations to build the final molecule.
The initial step involves refluxing 4-bromomethyl benzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. This reaction is sensitive to conditions, with lower temperatures and longer reaction times being explored to optimize the yield of the desired methyl-4-bromomethyl benzoate (B1203000) and minimize the formation of byproducts like methyl-4-methoxy benzoate. An alternative approach to obtain the key intermediate is through the radical bromination of methyl-4-methylbenzoate.
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 4-Bromomethyl benzoic acid | Methanol, Sulfuric acid (catalyst), Reflux | Methyl-4-bromomethyl benzoate |
| Alternative to Step 1 | Methyl-4-methylbenzoate | Radical bromination reagents | Methyl-4-bromomethyl benzoate |
| Subsequent Steps | Methyl-4-bromomethyl benzoate | (Not detailed in source) | N-Hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) |
Synthesis of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide via Oxidation
This synthesis involves the oxidative cyclization of a thiourea (B124793) derivative. The starting material, 1,1-bis(2-hydroxyethyl)-3-benzoylthiourea, is oxidized using potassium iodate (B108269) (KIO₃) in an aqueous solution. This process leads to the formation of the six-membered heterocyclic ring of the 1,2,4-oxathiazinane system.
The reaction results in the formation of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide. The heterocyclic ring of this product exists in a dynamic equilibrium between chair and boat conformations.
| Starting Material | Oxidizing Agent | Solvent | Product |
| 1,1-bis(2-hydroxyethyl)-3-benzoylthiourea | Potassium iodate (KIO₃) | Aqueous solution | N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide |
Synthesis of N-(2-hydroxyethyl)-3,4,5–tris(4-dodecyloxybenzyloxy)benzamide (TAPAm) and Oxazoline (B21484) Precursors
While a specific synthesis for the complex molecule N-(2-hydroxyethyl)-3,4,5–tris(4-dodecyloxybenzyloxy)benzamide (TAPAm) is not detailed in the provided search context, the synthesis of its oxazoline precursor from N-(2-hydroxyethyl)amides is a well-established and important transformation. Oxazolines are valuable intermediates in organic synthesis and can be prepared via the dehydrative cyclization of N-(2-hydroxyethyl)amides.
This cyclization can be promoted by various reagents. A notable method utilizes triflic acid (TfOH) to promote the dehydration, which is advantageous as it produces water as the only byproduct. This reaction is versatile and tolerates a range of functional groups. Mechanistic studies, including those with enantiopure β-hydroxyl amides and 18O labeling, suggest that the reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, indicating that the alcohol is activated as a leaving group.
| Starting Material | Reagent/Condition | Product Type | Key Feature |
| N-(2-hydroxyethyl)amide | Triflic Acid (TfOH) | 2-Oxazoline | Dehydrative cyclization, water as sole byproduct |
Synthetic Approaches to 1,2,4-Triazine (B1199460) Derivatives Incorporating an this compound Moiety
The synthesis of 1,2,4-triazine derivatives is an active area of research due to their wide range of biological activities. ijpsr.info While direct synthesis from this compound is not explicitly detailed, one can conceptualize a synthetic route by modifying known triazine syntheses. Many synthetic strategies for 1,2,4-triazines involve the condensation of a 1,2-dicarbonyl compound with an aminoguanidine (B1677879) or the reaction of α-acylhydrazones with a nitrogen source. organic-chemistry.orgresearchgate.net
A plausible approach to incorporate the this compound moiety would be to start with a precursor that already contains this structure. For instance, a 2-hydrazinobenzamide derivative could be reacted with a 1,2-dicarbonyl compound. Another approach involves using a starting material like 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline, which can be considered a protected form of an this compound derivative. This aniline (B41778) derivative can be diazotized and coupled to form a triazene, which is a precursor to other heterocyclic systems. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as an efficient and environmentally friendly method for the rapid synthesis of various heterocyclic compounds, including 1,2,4-triazines, often in high yields.
| Precursor Type | Key Reaction | Resulting Structure |
| α-Dicarbonyl compound + Benzamidrazone derivative | Condensation/Cyclization | 1,2,4-Triazine with benzamide moiety |
| 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline | Diazotization and coupling | Triazene derivative |
Chemical Reactivity and Reaction Mechanisms of this compound and its Derivatives
Hydrolysis under Acidic or Basic Conditions
The hydrolysis of amides, including this compound, is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. This process is generally slow in neutral water but is significantly accelerated by the presence of acid or base. arkat-usa.org
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. The final products of acidic hydrolysis of this compound are benzoic acid and the 2-aminoethanol salt (e.g., 2-aminoethylammonium chloride if HCl is used).
Basic Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is a more difficult step compared to the acidic mechanism because the amide is less electrophilic and the hydroxide is attacking a neutral molecule. The reaction typically requires heating. The initial attack forms a tetrahedral intermediate which then collapses to expel the amide anion. The amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid. The final products are a carboxylate salt (e.g., sodium benzoate if NaOH is used) and the neutral amine (2-hydroxyethylamine). arkat-usa.org
| Condition | Key Mechanistic Step | Products of this compound Hydrolysis |
| Acidic (e.g., H₃O⁺) | Protonation of carbonyl oxygen, followed by water attack | Benzoic Acid and 2-Aminoethanol (as an ammonium salt) |
| Basic (e.g., OH⁻) | Nucleophilic attack by hydroxide ion on carbonyl carbon | Benzoate Salt and 2-Hydroxyethylamine |
Acylation Reactions for the Formation of Complex Amides
The amide group in this compound can participate in acylation reactions, though this typically requires activation. A related compound, N,N-bis(2-hydroxyethyl)benzamide, is known to react with acyl chlorides to form more complex amides evitachem.com. Similarly, the nitrogen atom in this compound can be acylated. For instance, N-acylation can be achieved using acyl donors like benzoyl chloride in the presence of a base, leading to the formation of imides. One study demonstrated that N-(pyridin-2-ylmethyl)acetamide could be effectively acylated with benzoyl chloride to achieve a 94% yield of the corresponding N-acetyl-N-(pyridin-2-ylmethyl)benzamide semanticscholar.org. This highlights a potential pathway for the further functionalization of the amide nitrogen in this compound.
| Acyl Acceptor | Acyl Donor | Product | Yield |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | 94% |
| N-(thiophen-2-ylmethyl)acetamide | Benzoyl Chloride | N-Acetyl-N-(thiophen-2-ylmethyl)benzamide | 65% |
| N-(furan-2-ylmethyl)acetamide | Benzoyl Chloride | N-Acetyl-N-(furan-2-ylmethyl)benzamide | 69% |
Oxidation Reactions of Benzamide Derivatives
While direct oxidation of this compound is not extensively documented, related benzamide derivatives are utilized in oxidation catalysis. Oxoammonium-catalyzed oxidation, for instance, is a method for oxidizing N-substituted amines to amides. This process involves an oxoammonium ion, which acts as a potent hydride acceptor, oxidizing the amine. The methodology has been successfully applied to a broad range of carbamates, sulfonamides, and amides, converting them into the corresponding imides chemrxiv.org. In these catalytic cycles, a hydroxylamine (B1172632) intermediate is oxidized to the active oxoammonium ion, which then facilitates the oxidation of the substrate chemrxiv.org. This demonstrates the role that benzamide-like structures can play in mediating oxidative transformations.
Reduction Reactions of Benzamide Derivatives
The amide functional group is reducible, and this transformation is a cornerstone of amine synthesis. Amides can be reduced to their corresponding amines by potent reducing agents such as lithium aluminum hydride (LiAlH₄) ucalgary.camasterorganicchemistry.com. This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), transforming this compound into N-benzyl-ethanolamine ucalgary.camasterorganicchemistry.com.
The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form a reactive iminium ion intermediate. A second hydride addition then reduces the iminium ion to the final amine product ucalgary.cachemistrysteps.comchemistrysteps.com. It is important to note that less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for amide reduction ucalgary.ca. The reaction is typically performed in an ether solvent like diethyl ether or THF, followed by an aqueous workup to neutralize reagents and protonate the resulting amine ucalgary.camasterorganicchemistry.com.
Substitution Reactions Involving Amino and Hydroxyethyl Groups
The N-H bond of the secondary amide and the O-H bond of the primary alcohol in this compound are both sites for substitution reactions.
N-Alkylation : The amide nitrogen can undergo alkylation. For example, studies on 2-azidobenzamide have shown that the amide can be N-alkylated using alkyl halides in the presence of a base nih.gov. This principle can be applied to this compound to introduce various alkyl groups onto the nitrogen atom.
Aromatic Ring Alkylation : In a different type of substitution, the aromatic ring of benzamides can be alkylated. A method utilizing cooperative nickel/aluminum catalysis allows for the selective alkylation of benzamides at the para-position of the benzene (B151609) ring using alkenes as the alkylating agent acs.org.
Functionalization of Hydroxyl Groups (e.g., Etherification, Esterification)
The primary hydroxyl group of the hydroxyethyl moiety is readily available for functionalization through reactions such as esterification and etherification.
Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is fundamental to polymer chemistry, where related diol-amides like N,N-bis(2-hydroxyethyl)benzamide serve as building blocks for creating modified poly(ester-amide) resins evitachem.com. These resins often exhibit enhanced properties like improved adhesion and flexibility evitachem.com.
Etherification : The hydroxyl group can also be converted into an ether. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which can then act as a nucleophile in a reaction with an alkyl halide (Williamson ether synthesis) to form an ether linkage.
Intramolecular Alkylation Pathways
The proximity of the functional groups in derivatives of this compound allows for intramolecular cyclization reactions. In a key example, substituted 2-amino-N-(2-hydroxyethyl)benzamides undergo acid-catalyzed cyclization acs.orgacs.org. When treated with concentrated sulfuric acid, the hydroxyl group attacks the amide carbonyl carbon, leading to dehydration and the formation of a 2-(2'-aminoaryl) oxazoline ring system acs.org. Similarly, intramolecular cyclization of 2-(5-iodotriazolyl)benzamides can be directed to form different fused heterocyclic systems depending on the reaction conditions. Base-mediated O-attack leads to cyclic imidates, while a copper-catalyzed N-attack results in triazole-fused lactams rsc.org.
Advanced Spectroscopic and Structural Characterization Studies of N 2 Hydroxyethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For N-(2-Hydroxyethyl)benzamide, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-hydroxyethyl group.
The five protons on the phenyl ring typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the carbonyl group are generally shifted further downfield than the meta and para protons. The aliphatic protons of the ethyl chain (-CH₂-CH₂-) are expected to appear as two triplets in the upfield region. The methylene (B1212753) group attached to the nitrogen (-NH-CH₂-) would be deshielded by the amide group, appearing around δ 3.5 ppm. The methylene group attached to the hydroxyl group (-CH₂-OH) would appear slightly further upfield, around δ 3.7 ppm. The protons of the N-H and O-H groups are exchangeable and may appear as broad singlets; their chemical shift can vary depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho-H) | ~7.8 | Multiplet | - |
| Aromatic (meta, para-H) | ~7.4-7.5 | Multiplet | - |
| Amide (N-H) | Variable | Broad Singlet | - |
| Methylene (-NH-CH₂-) | ~3.5 | Triplet | ~5-6 |
| Methylene (-CH₂-OH) | ~3.7 | Triplet | ~5-6 |
| Hydroxyl (O-H) | Variable | Broad Singlet | - |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal.
The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield around 168 ppm. The aromatic carbons resonate in the typical range of 127-134 ppm, with the carbon atom to which the carbonyl group is attached (C1) appearing around 134 ppm. The two aliphatic carbons of the ethyl group are shielded and appear upfield, with the carbon bonded to nitrogen (-NH-C H₂-) expected around 43 ppm and the carbon bonded to the hydroxyl group (-C H₂-OH) around 62 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic (C1) | ~134 |
| Aromatic (C4) | ~131 |
| Aromatic (C2, C6) | ~128 |
| Aromatic (C3, C5) | ~127 |
| Methylene (-CH₂-OH) | ~62 |
| Methylene (-NH-CH₂-) | ~43 |
Variable Temperature NMR for Conformational Dynamics
At low temperatures, the rotation around the C-N bond is slow on the NMR timescale. If distinct stable rotamers exist, separate sets of signals for the N-H and hydroxyethyl (B10761427) protons might be observed. As the temperature is increased, the rate of rotation increases. The distinct signals for the different conformers would broaden, eventually coalesce into a single, time-averaged signal at a specific coalescence temperature. Such VT-NMR experiments are powerful tools for investigating the dynamic behavior of molecules and determining the energy barrier for bond rotation.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 165.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 165. The fragmentation of benzamides is well-characterized. A primary fragmentation pathway involves the cleavage of the C-N bond to form the highly stable benzoyl cation ([C₆H₅CO]⁺), which gives a prominent base peak at m/z 105. This cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. Other fragments may arise from cleavage within the hydroxyethyl side chain.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion Identity | Proposed Fragment |
| 165 | [M]⁺ | Molecular Ion |
| 134 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 122 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, hydroxyl, and aromatic functionalities.
Key expected absorptions include a broad band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. The N-H stretch of the secondary amide typically appears in the same region, around 3300 cm⁻¹. The strong, sharp absorption of the carbonyl group (C=O), known as the Amide I band, is expected around 1640 cm⁻¹. The N-H bending vibration, or Amide II band, should appear around 1540 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3400 - 3300 | Strong, Broad |
| Amide N-H | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Amide C=O (Amide I) | Stretch | ~1640 | Strong |
| Aromatic C=C | Stretch | 1600, 1480 | Medium |
| Amide N-H (Amide II) | Bend | ~1540 | Strong |
| Alcohol C-O | Stretch | ~1050 | Strong |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Based on an extensive search of the available scientific literature, a crystal structure determination for this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intermolecular interactions like hydrogen bonding patterns are not available. While crystallographic data for structurally similar compounds exist, they are not included here to maintain a strict focus on the title compound.
Elucidation of Hydrogen Bonding Networks (Intramolecular and Intermolecular)
A specific analysis of the hydrogen bonding networks in solid-state this compound is not available in the reviewed literature. Generally, for a molecule with its structure, one would anticipate the presence of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the secondary amide group (N-H) would act as hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and hydroxyl groups would serve as acceptors. These interactions would be expected to play a crucial role in the molecule's crystal lattice, connecting adjacent molecules into more extensive networks. However, without experimental crystallographic data, a definitive description of this network, including bond distances and angles, cannot be provided.
Analysis of Molecular Conformation and Planarity
A quantitative analysis of the molecular conformation and planarity of this compound, which would be derived from single-crystal X-ray diffraction data, is not available. Such a study would reveal the dihedral angle between the plane of the phenyl ring and the amide group, providing insight into the degree of conjugation between these two systems. The conformation of the 2-hydroxyethyl side chain relative to the benzamide (B126) core would also be a key feature determined by this analysis.
Investigation of Crystal Packing and Layered Structures
Information regarding the specific crystal packing and the formation of any layered structures for this compound is absent from the available literature. An investigation of this nature would depend on crystallographic studies to determine the unit cell parameters and the spatial arrangement of molecules within the crystal, including any potential π-π stacking interactions between the phenyl rings of adjacent molecules.
Detailed Analysis of Bond Lengths and Angles
Precise, experimentally determined data for the bond lengths and angles of this compound are not available. This information is typically obtained from high-resolution X-ray crystallography. A detailed analysis would provide the exact measurements for all covalent bonds (e.g., C=O, C-N, C-C) and the angles between them, which are fundamental to understanding the molecule's geometry and electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for this compound, including details on absorption maxima (λmax), molar absorptivity, and the nature of the electronic transitions (e.g., π→π* or n→π*), are not documented in the reviewed scientific sources. A UV-Vis spectrum would provide valuable information about the conjugated system within the molecule, primarily associated with the benzoyl moiety.
Computational Chemistry and Molecular Modeling Investigations of N 2 Hydroxyethyl Benzamide
Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory Methods)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity parameters. While specific DFT studies focused solely on N-(2-Hydroxyethyl)benzamide are not prevalent in the cited literature, the methodology is widely applied to analogous benzamide (B126) structures to elucidate their properties.
Typically, DFT calculations for benzamide derivatives are performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). Such studies allow for the optimization of the molecule's geometry to find its most stable energetic state. Furthermore, these calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. For related benzamides, DFT has been successfully used to complement experimental data from NMR and X-ray diffraction, providing a more complete structural and electronic profile.
| Computational Method | Typical Functional | Typical Basis Set | Key Outputs | Reference Application |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, PBEPBE, TPSSTPSS | 6–311++G(d,p) | Optimized geometry, HOMO/LUMO energies, molecular electrostatic potential, vibrational frequencies | Analysis of molecular structure and electronic properties of related benzamides. nih.gov |
| Time-Dependent DFT (TD-DFT) | B3LYP | 6-311++G(d,p) | Electronic transition energies, prediction of UV-Vis spectra | Complemented experimental UV-Vis spectroscopy for structural analysis. nih.gov |
Molecular Mechanics Calculations for Conformational Stability Analysis
The flexibility of the this compound molecule is largely determined by the rotation around its single bonds, particularly within the N-(2-hydroxyethyl) side chain. Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry, making it ideal for exploring conformational landscapes.
A common technique for this is the Potential Energy Surface (PES) scan, where the energy of the molecule is calculated systematically as a specific torsion angle is rotated. This process identifies low-energy, stable conformations and the energy barriers between them. For a related benzamide derivative, a PES scan was employed by rotating a key torsion angle in 10° increments to map out the conformational preferences and identify the most stable structure. nih.gov
While a specific PES scan for this compound is not detailed in the available literature, insights can be drawn from crystal structure data of similar compounds. For instance, in the crystal structure of 2-Hydroxy-N-(2-hydroxyethyl)benzamide, the aliphatic hydroxyl group is observed to adopt a staggered conformation relative to the phenyl moiety. caymanchem.com This suggests that steric hindrance plays a key role in defining the most energetically favorable shapes of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. Although no QSAR models have been specifically developed for this compound, the approach is frequently used for classes of benzamide derivatives to guide the design of new compounds with enhanced potency.
QSAR studies involve calculating a range of molecular descriptors for a set of molecules and then using statistical methods to build a mathematical model that relates these descriptors to their known activities. For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives identified descriptors such as the logarithm of solubility (Log S) and molar refractivity (MR) as being significant in predicting anticancer activity. caymanchem.comchemsynthesis.com Another study on aminophenyl benzamides as histone deacetylase inhibitors found that hydrophobic character was a crucial factor for their inhibitory potency. These models provide valuable guidelines for rationally designing new derivatives with improved therapeutic potential.
| QSAR Equation | Statistical Parameters | Significant Descriptors | Interpretation |
|---|---|---|---|
| pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) -1.359 | n = 11; R² = 0.849; Q² = 0.61 | Log S (Solubility), rerank (Scoring function term), MR (Molar Refractivity) | The model correlates physicochemical properties with anticancer activity, providing a tool to predict the potency of new derivatives. caymanchem.comchemsynthesis.com |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target at an atomic level.
While specific docking studies involving this compound have not been reported, the technique is widely applied to its chemical relatives to explore their therapeutic potential. The general process involves obtaining the three-dimensional structure of a target protein from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is then computationally "docked" into the protein's active site. The simulation calculates a binding energy or score, which estimates the binding affinity, and reveals potential interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. Studies on other benzamide derivatives have used this approach to predict their interactions with targets like topoisomerase enzymes and bacterial DNA gyrase. nih.gov
Prediction of Molecular Descriptors (e.g., LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the molecular structure and are used to predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential biological activity.
For this compound, several key descriptors can be calculated to estimate its drug-like properties. The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its solubility and ability to cross biological membranes. Other important descriptors include molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are all critical for oral bioavailability and receptor binding. Based on its structure, this compound is predicted to have properties that fall within the ranges typically associated with orally available drugs.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 165.19 g/mol | Influences absorption and distribution. |
| XLogP3 (LogP) | 0.3 | Indicates the lipophilicity and water solubility of the molecule. |
| Hydrogen Bond Donors | 2 | Number of N-H and O-H bonds, important for receptor binding. |
| Hydrogen Bond Acceptors | 2 | Number of N and O atoms, important for receptor binding. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. |
| Polar Surface Area (PSA) | 49.3 Ų | Correlates with drug transport properties, including cell permeability. |
Biological Activities and Mechanistic Studies of N 2 Hydroxyethyl Benzamide Derivatives
Anti-inflammatory Properties
Derivatives of benzamide (B126) have demonstrated notable anti-inflammatory effects. Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in the inflammatory response. This inhibition is believed to occur at the gene transcription level through the inhibition of NF-kappaB, a transcription factor that regulates both inflammation and apoptosis nih.gov. For instance, the benzamide derivatives metoclopramide (B1676508) and 3-chloroprocainamide have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice nih.gov.
Furthermore, salicylanilides, which are structurally related to benzamides, have also been investigated for their anti-inflammatory activity. Their mechanism of action is suggested to be through the inhibition of protein denaturation mdpi.comnih.gov. Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a common anti-inflammatory drug mdpi.comnih.gov. Another related compound, N-(2-hydroxyethyl) palmitamide, has also been studied for its anti-inflammatory properties, showing potential in preventing edema and delayed hypersensitivity nih.govsemanticscholar.org.
Antimicrobial Activities (Antibacterial, Antifungal)
N-(2-Hydroxyethyl)benzamide and its derivatives have exhibited a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The core structure of benzamide is considered a valuable scaffold in the development of new antimicrobial agents nanobioletters.com.
The antimicrobial efficacy of these compounds is attributed to their ability to interfere with essential microbial processes. For instance, some benzamide derivatives are known to act by compromising bacterial membranes, a mechanism similar to that of host-defense peptides nih.gov. This disruption of the cell membrane leads to bacterial death and can also inhibit biofilm formation nih.gov.
In terms of antifungal activity, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have been synthesized and tested against various phytopathogenic fungi. Many of these derivatives exhibited good activity, with some showing broader antifungal spectrums and higher potency than commercially available fungicides nih.gov. The structure-activity relationship studies of these compounds have indicated that the presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring can significantly enhance their antifungal activity nih.gov.
Table 1: Antifungal Activity of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide Derivatives
| Compound | Target Fungi | EC50 (µg/mL) | Reference Fungicide (Myclobutanil) EC50 (µg/mL) |
|---|---|---|---|
| 6h | Alternaria alternata | 1.77 | 6.23 |
| 6k | Various Fungi | 0.98 - 6.71 | - |
| 6e | Alternaria solani | 1.90 | - |
| 6f | Alternaria solani | 4.51 | - |
| 6g | Alternaria solani | 7.07 | - |
| 6h | Alternaria solani | 2.00 | - |
| 6i | Alternaria solani | 5.44 | - |
EC50: Median Effective Concentration
Efficacy Studies Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, MRSA, Staphylococcus epidermidis, Pseudomonas aeruginosa, Bacillus cereus)
This compound has been shown to be an effective preservative against a range of bacteria. It has demonstrated efficacy against Gram-positive bacteria such as Bacillus cereus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa biosynth.com.
Further studies on derivatives have expanded on these findings. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL mdpi.comnih.gov. In another study, laccase-catalyzed coupling of 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide with aminoglycoside antibiotics resulted in products with comparable or even better antibacterial activity against various strains of Staphylococci, including multidrug-resistant strains, than the parent antibiotics researchgate.netnih.gov. These products were also effective in protecting mice against infection with Staphylococcus aureus nih.gov.
Table 2: Antibacterial Activity of this compound and its Derivatives
| Compound/Derivative | Bacterial Strain | Activity |
|---|---|---|
| This compound | Bacillus cereus | Effective |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |
| This compound | Escherichia coli | Inhibits growth |
| This compound | Pseudomonas aeruginosa | Inhibits growth |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL |
| 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide coupled with aminoglycosides | Staphylococci (including multidrug-resistant strains) | Comparable or better than parent antibiotics |
MIC: Minimum Inhibitory Concentration
Anticancer / Antitumor Potentials
The benzimidazole scaffold, a related heterocyclic system, is recognized for its potential in anticancer drug development due to its structural similarity to purine, a fundamental component of nucleic acids researchgate.net. This has spurred research into benzamide derivatives as potential anticancer agents. These compounds have been shown to induce cell cycle arrest, differentiation, and/or apoptosis in cancer cells acs.org.
Bioreductive Nitro-aromatic Anticancer Prodrugs (e.g., Dinitrobenzamide Mustards)
Dinitrobenzamide mustards, which are derivatives of this compound, represent a class of bioreductive nitro-aromatic anticancer prodrugs nih.govresearchgate.net. These compounds are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. Tumor reductases bioactivate these prodrugs, transforming them into cytotoxic agents that can cross-link DNA, leading to cancer cell death nih.govresearchgate.net. A phosphorylated analog of a dinitrobenzamide mustard, PR-104, has been in clinical development nih.govresearchgate.net. The structure of the mustard group influences the metabolic pathways of these prodrugs, affecting their activation and inactivation routes nih.gov. For instance, reduction of the nitro group para to the mustard generates the DNA cross-linking cytotoxins, while reduction of the ortho-nitro group leads to inactivation nih.gov.
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)
Certain derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6 nih.govnih.gov. HDACs are a class of enzymes that play a crucial role in regulating gene expression, and their inhibition is a validated strategy in cancer chemotherapy nih.gov. HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules nih.gov. Inhibition of HDAC6 leads to hyperacetylation of microtubules, which suppresses their dynamics, ultimately causing cell cycle arrest and apoptosis in cancer cells nih.govnih.gov.
High-resolution crystal structures of HDAC6 in complex with this compound-containing inhibitors, such as N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB), have revealed an unusual monodentate coordination to the zinc ion in the enzyme's active site. This unique binding mode is exploited by bulky HDAC6-selective inhibitors and provides a basis for the design of more potent and selective inhibitors nih.govnih.gov.
Table 3: HDAC Inhibitory Activity of this compound Derivatives
| Derivative | Target HDAC | Selectivity | Mechanism of Action |
|---|---|---|---|
| N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) | HDAC6 | 52-fold over HDAC1 | Inhibition of tubulin deacetylation |
| N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB) | HDAC6 | 36-fold over HDAC1 | Inhibition of tubulin deacetylation |
HDAC: Histone Deacetylase
Inhibition of Cancer Cell Proliferation
The anticancer potential of this compound derivatives is also evident in their ability to inhibit the proliferation of cancer cells. As mentioned, the inhibition of HDACs by these compounds is a key mechanism that leads to the suppression of cancer cell growth acs.org. By inducing cell cycle arrest and apoptosis, these compounds effectively halt the uncontrolled proliferation that is characteristic of cancer nih.govnih.gov. For example, the dinitrobenzamide mustard prodrugs PR-104A and SN27686 have been shown to induce significant cell death in the SK-OV-3 ovarian cancer cell line when activated by specific nitroreductase enzymes nih.gov. Furthermore, a novel benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited potent antiproliferative activity against A2780 and HepG2 cancer cell lines by inducing G2/M phase arrest and apoptosis nih.gov.
Enzyme Inhibition and Modulation
Derivatives of this compound have been investigated for their ability to inhibit or otherwise modulate the activity of various enzymes. The mechanisms of this inhibition are diverse and depend on the specific derivative and the target enzyme.
General Mechanisms of Enzyme Activity Inhibition (e.g., Active Site, Allosteric Site Binding)
Enzyme inhibitors can function through several mechanisms, primarily by binding to an enzyme's active site or to an allosteric site.
Active Site Binding: Many drugs are designed to be similar to the natural substrate of an enzyme and can bind to the active site more strongly than the substrate itself. juniperpublishers.com This is known as competitive inhibition, where the inhibitor directly competes with the substrate for the same binding site. As long as the inhibitor occupies the active site, it blocks access to the natural substrate, preventing the enzymatic reaction. juniperpublishers.com This binding occurs through non-covalent interactions like hydrogen bonds, salt bridges, and van der Waals forces, making the inhibition reversible if the inhibitor is removed. juniperpublishers.com Some benzamide derivatives have been shown to insert deep into the enzyme catalytic site, forming hydrogen bonds and other interactions. acs.org
Allosteric Site Binding: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. juniperpublishers.comnih.gov This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its ability to bind to the substrate, thus decreasing the enzyme's activity. juniperpublishers.com This type of inhibition is non-competitive because the inhibitor does not compete with the substrate. juniperpublishers.com Allosteric sites are often less conserved across protein families, which can offer an advantage in developing selective drugs. nih.gov Some aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) for receptors, binding to allosteric sites stabilized by hydrophobic interactions, hydrogen bonds, and π–π stacking interactions. mdpi.com
Secretory Phospholipase A2 (sPLA2) Inhibition
While direct studies on this compound derivatives as sPLA2 inhibitors are not prevalent in the provided search results, the broader class of benzamide derivatives has been explored for this activity. The inhibition of sPLA2 is a key therapeutic target for inflammatory conditions. The mechanism typically involves the inhibitor binding to the active site of the enzyme, preventing the hydrolysis of phospholipids and the subsequent production of pro-inflammatory mediators. The specific interactions and structure-activity relationships would depend on the particular substitutions on the benzamide scaffold.
G-Protein-Coupled Receptor 84 (GPR84) Antagonism/Activation
GPR84 is a G protein-coupled receptor primarily expressed in immune cells that is activated by medium-chain fatty acids, playing a role in inflammation. nih.govox.ac.ukmedchemexpress.com Derivatives of this compound and other benzamides have been investigated as both agonists (activators) and antagonists (inhibitors) of this receptor.
Antagonism: Blocking GPR84 with antagonists is considered a promising therapeutic strategy for inflammatory and fibrotic diseases. nih.govnih.gov A number of synthetic antagonists have been developed. For example, GLPG1205 is a potent and selective GPR84 antagonist that has been evaluated in clinical trials for idiopathic pulmonary fibrosis and ulcerative colitis. medchemexpress.comnih.gov Another compound, a 1,2,4-triazine (B1199460) derivative, was identified as a high-affinity and highly selective competitive antagonist of human GPR84. nih.govnih.govqub.ac.uk Such antagonists work by binding to the receptor and preventing its activation by endogenous agonists, thereby inhibiting downstream pro-inflammatory signaling. google.com
Activation (Agonism): Conversely, GPR84 agonists can enhance inflammatory signaling once inflammation is established. ox.ac.uk Activation of GPR84 can lead to increased cytokine secretion, chemotaxis, and phagocytosis in macrophages. nih.govnih.gov Several synthetic agonists have been identified, including 6-n-octylaminouracil (6-OAU) and 3,3′-diindolylmethane (DIM), the latter of which functions as an ago-allosteric modulator. medchemexpress.comnih.govacs.org Studies on benzamide derivatives have led to the development of potent G-protein-biased agonists. For instance, a series of 3-((4-Benzylpyridin-2-yl)amino)benzamides were discovered as potent GPR52 agonists, a related GPCR. chemrxiv.org For GPR84, specific this compound derivatives have been synthesized and evaluated for their agonist activity based on cAMP production. chemrxiv.org
The table below summarizes the activity of selected compounds on GPR84.
| Compound Name/Class | Activity Type | Target | Potency (IC50/EC50) |
| GLPG1205 | Antagonist | GPR84 | - |
| 1,2,4-triazine derivative | Antagonist | GPR84 | - |
| 6-n-octylaminouracil (6-OAU) | Agonist | GPR84 | 105 nM (EC50) medchemexpress.com |
| 3,3′-diindolylmethane (DIM) | Allosteric Agonist | GPR84 | - |
| OX04528 | G-protein biased Agonist | GPR84 | 0.00598 nM (EC50) medchemexpress.com |
| TUG-2181 | Antagonist | GPR84 | 34 nM (IC50) medchemexpress.com |
Non-Receptor Tyrosine Kinase Inhibition
Benzamide derivatives have been designed and synthesized as potential inhibitors of tyrosine kinases (TKIs), which are crucial enzymes in cellular signaling pathways that regulate cell growth and proliferation. nih.govnih.gov Overactivity of certain tyrosine kinases, such as BCR-ABL, is implicated in cancers like chronic myeloid leukemia (CML). mdpi.com
Derivatives of 4-(aminomethyl)benzamide have been designed as type II kinase inhibitors, which bind to both the active site and an adjacent allosteric pocket. nih.gov This approach aims to overcome drug resistance, such as that caused by the T315I mutation in the Abl kinase. nih.govnih.gov Molecular modeling has shown that using a flexible 4-(aminomethyl)benzamide linker allows the molecule to bypass bulky residues and bind effectively to the active center of the mutant kinase. nih.govnih.gov Certain analogues with a (trifluoromethyl)benzene ring have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), another tyrosine kinase. nih.govnih.gov
The inhibitory potency of these compounds is highly dependent on their structure. For example, the position of substituents on the benzamide ring significantly affects their activity against BCR-ABL tyrosine kinase. mdpi.com
The table below shows the inhibitory activity of selected benzamide derivatives against various kinases.
| Compound Class | Target Kinase | Activity |
| 4-(Arylaminomethyl)benzamide derivatives | EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb | Potent Inhibition nih.govnih.gov |
| Analogues 11 and 13 | EGFR | 91% and 92% inhibition at 10 nM, respectively nih.govnih.gov |
| Oxybutylimidazole-benzamide derivatives | BCR-ABL | IC50 values ranging from 0.037 µM to 16.16 µM mdpi.com |
Modulation of Cellular Signaling Pathways
By inhibiting enzymes or modulating receptors, this compound derivatives can influence the downstream cellular signaling pathways that these proteins control.
Interaction with General Signal Transduction Pathways
The interaction of benzamide derivatives with their molecular targets initiates a cascade of events that alters cellular function.
Hedgehog Signaling Pathway: A novel series of N-(2-pyrimidinylamino) benzamide derivatives were designed as inhibitors of the Hedgehog signaling pathway, which is a critical pathway in embryonic development and has been implicated in cancer when dysregulated. nih.govresearchgate.net Many of these synthesized compounds showed a significant inhibitory effect on this pathway, with some being more potent than the known inhibitor vismodegib. nih.gov
GPR84-mediated Pathways: Activation of the GPR84 receptor, which couples to Gαi proteins, leads to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. google.comchemrxiv.org GPR84 activation can also lead to the phosphorylation of Akt and ERK and the nuclear translocation of p65, enhancing the expression of inflammatory mediators. ox.ac.uk Antagonists of GPR84 block these downstream effects. ox.ac.uk
Tyrosine Kinase Pathways: By inhibiting tyrosine kinases like EGFR and BCR-ABL, benzamide derivatives can block the phosphorylation of their substrates. acs.orgmdpi.com This interference disrupts the signaling cascades that lead to increased cell proliferation and survival, which is a key mechanism for their potential anticancer activity. mdpi.comhsmc.gr For instance, some novel N-(2-aminophenyl)-benzamide inhibitors were found to downregulate EGFR expression at both the mRNA and protein levels. acs.org
Attenuation of Reactive Oxygen Species (ROS), c-Jun N-terminal Kinase (JNK), and Caspase 3 Activation
Detailed studies specifically linking this compound derivatives to the combined attenuation of Reactive Oxygen Species (ROS), c-Jun N-terminal Kinase (JNK), and Caspase 3 activation are not available in the provided search results. However, research on structurally related compounds provides insights into these interconnected pathways. For example, studies on 2′-hydroxycinnamaldehyde have demonstrated that the generation of ROS can be a critical step in apoptosis, leading to the activation of JNK and subsequent caspase-3 activity. nih.gov In that context, the use of an antioxidant, N-acetyl-l-cysteine (NAC), was shown to effectively attenuate JNK phosphorylation and significantly reduce caspase-3 activity, suggesting that oxidative stress can be an upstream regulator of JNK-mediated apoptosis. nih.gov The activation of JNK by ethanol or acetaldehyde has been shown to have both pro- and anti-apoptotic roles, which are linked to caspase-3 activation. nih.gov
Antioxidant Activity
Derivatives of benzamide have been the subject of significant research for their antioxidant properties. A range of N-arylbenzamides featuring varied numbers of methoxy (B1213986) and hydroxy groups have demonstrated improved antioxidative properties relative to the reference compound butylated hydroxytoluene (BHT). nih.gov The antioxidant capacity of these compounds has been evaluated using multiple assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and ferric reducing antioxidant potential (FRAP) assays. nih.gov
Computational analyses support experimental findings, indicating that the introduction of hydroxy groups enhances the antioxidative features by shifting reactivity toward this moiety. nih.gov Furthermore, 2-hydroxy-benzamide derivatives have been assessed for their antioxidant capacity through DPPH, 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid (ABTS) radical scavenging, and FRAP assays. researchgate.net The compound 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide, a derivative of gentisinic acid, is noted for its use as a complexing agent and antioxidant synergist in pharmaceutical preparations. google.com
Neuroleptic Effects
Certain benzamide derivatives exhibit significant neuroleptic (antipsychotic) properties. A notable example is YM-09151-2 (N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide), which has been studied for its electrophysiological and cataleptogenic effects. nih.gov This compound was found to inhibit the EEG arousal response induced by electrical stimulation with a potency comparable to the typical antipsychotic haloperidol. nih.gov
While effective, YM-09151-2 demonstrated a smaller impact on the extrapyramidal dopaminergic system compared to haloperidol and chlorpromazine. nih.gov This suggests a potentially lower risk of extrapyramidal side effects, such as catalepsy. nih.govnih.gov Structure-activity relationship studies have shown that cyclic benzamides, like YM-09151-2, are generally more active than their linear counterparts. nih.gov YM-09151-2 was found to be significantly more potent than both haloperidol and metoclopramide in its antistereotypic activity, indicating a strong potential for use in treating psychosis with fewer side effects. nih.gov
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of this compound and its derivatives with biological macromolecules is fundamental to their mechanism of action. The molecular structure of 2-Hydroxy-N-(2-hydroxyethyl)benzamide, a derivative of salicylamide, reveals its capability as a versatile ligand. nih.gov Its secondary amino group, keto group, and both aliphatic and aromatic hydroxyl groups allow it to form intra- and intermolecular hydrogen bonds, classifying it as a chelate ligand that can coordinate with a variety of metal centers, which are often found in proteins. nih.gov
Benzamides have also been shown to interact directly with nucleic acids. Studies have identified DNA as a binding site for benzamide. nih.gov X-ray crystallographic analysis of a complex between 9-ethyladenine and benzamide revealed a specific hydrogen bond forming between an amide hydrogen atom and the N-3 position of adenine. nih.gov This binding is dependent on the nature of the DNA, with a higher affinity observed for the coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov This interaction does not involve intercalation; instead, the benzamide's aromatic ring lies nearly perpendicular to the stacked adenine bases. nih.gov
In Vitro and In Vivo Efficacy and Safety Assessments
The therapeutic potential of this compound derivatives has been evaluated in various in vitro models, particularly in the context of cancer and metabolic disease.
Cell Culture-Based Studies
In cell-based assays, benzamide derivatives have demonstrated significant bioactivity. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for antitumor activity against the HepG2 hepatocarcinoma cell line. researchgate.net One compound, in particular, showed potent activity with an IC50 value of 0.25 μM and was found to induce cell cycle arrest. researchgate.net
In the context of metabolic disorders, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as agents that protect pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govnih.gov One promising analog, designated WO5m, exhibited potent protective activity with a maximal effect at 100% and an EC50 of 0.1 ± 0.01 µM. nih.govnih.gov This class of compounds also possesses improved water solubility, a critical property for drug development. nih.govnih.gov
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound Class | Cell Line | Biological Activity | Potency (IC50 / EC50) |
|---|---|---|---|
| N-(piperidine-4-yl)benzamide | HepG2 (Hepatocarcinoma) | Antitumor / Cell Cycle Arrest | 0.25 µM |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Pancreatic β-cells | Protection from ER Stress | 0.1 µM |
Based on the comprehensive search conducted, there is no specific information available in the publicly accessible literature that directly links the chemical compound "this compound" to animal model investigations using streptozotocin-induced models or to immunohistochemical analysis of protein expression, such as insulin, within the context of its biological activities.
Therefore, it is not possible to generate the requested article focusing on these specific biological and mechanistic studies for this compound as per the provided outline and strict content inclusions.
Metabolism and Biotransformation Studies of N 2 Hydroxyethyl Benzamide Derivatives
The biotransformation of xenobiotics, including therapeutic agents, is a critical area of study in pharmaceutical development. Understanding the metabolic fate of a compound provides insight into its efficacy and potential pathways of elimination. This article focuses on the metabolism of N-(2-Hydroxyethyl)benzamide derivatives, specifically dinitrobenzamide mustards, which are a class of bioreductive anticancer prodrugs. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Studies of N 2 Hydroxyethyl Benzamide
Systematic Modification of the Benzamide (B126) Core and Substituents
The benzamide core of N-(2-Hydroxyethyl)benzamide serves as a versatile template for chemical modification. Systematic alterations to this aromatic ring and its substituents have been a key strategy in the development of novel derivatives with enhanced biological activities. These modifications aim to probe the chemical space around the core structure to identify key interactions with biological targets and to optimize pharmacokinetic profiles.
Furthermore, the amide linkage itself can be a point of modification. While the secondary amide in this compound is a common feature, studies on related benzamide series have explored the impact of N-alkylation or the incorporation of the amide into a heterocyclic ring system. These changes can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation and potentially increasing its potency and selectivity.
A notable example of systematic modification can be seen in the development of 2-sulfonamidebenzamides as allosteric modulators of MrgX1, a receptor implicated in chronic pain. researchgate.net Starting from a lead compound, researchers have iteratively modified the benzamide core to improve potency and drug-like properties. researchgate.net This highlights the importance of a systematic and iterative approach to modifying the benzamide scaffold to achieve desired therapeutic outcomes.
Influence of the 2-Hydroxyethyl Moiety on Molecular Interactions and Bioactivity
The crystal structure of a related compound, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, reveals the intricate hydrogen bonding network facilitated by the hydroxyethyl (B10761427) moiety. nih.gov In this structure, the aliphatic hydroxyl group participates in intermolecular hydrogen bonds, connecting molecules into a three-dimensional network. nih.gov This capacity for hydrogen bonding is fundamental to the molecule's ability to recognize and bind to its biological targets with high affinity and specificity.
Furthermore, the presence of a hydroxyl group can significantly influence the molecule's physicochemical properties. For instance, in a series of tris-benzamides designed as estrogen receptor coregulator binding modulators, the 2-hydroxyethyl group was found to be crucial for both protein binding and antiproliferative activity. acs.org Removal or modification of the hydroxyl group, such as its conversion to a methoxy (B1213986) group, nearly eradicated the biological activity, underscoring the importance of its hydrogen bonding capability. acs.org
The flexibility of the 2-hydroxyethyl side chain also allows it to adopt various conformations, enabling it to orient the terminal hydroxyl group optimally for interaction with the target binding site. This conformational flexibility, coupled with its hydrogen bonding potential, makes the 2-hydroxyethyl moiety a key determinant of the biological activity of this compound and its derivatives. Beyond direct interactions, the hydroxyl group can also serve as a handle for further chemical modifications, allowing for the attachment of other functional groups to probe for additional binding interactions or to modulate the compound's pharmacokinetic properties.
Impact of Halogenation (e.g., Chlorine, Fluorine) on Biological Activity
The introduction of halogen atoms, such as chlorine and fluorine, onto the benzamide core is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of drug candidates. In the context of this compound derivatives, halogenation can lead to significant changes in potency, selectivity, and metabolic stability.
Halogen atoms can influence a molecule's properties in several ways. Their electron-withdrawing nature can alter the electronic distribution of the aromatic ring, affecting pKa values and the strength of interactions with biological targets. The size and lipophilicity of the halogen atom also play a crucial role. For instance, fluorine, being a small and highly electronegative atom, can form favorable interactions with specific amino acid residues in a binding pocket and can block sites of metabolism, thereby increasing the drug's half-life. Chlorine, being larger and more lipophilic, can also enhance binding affinity through van der Waals interactions and by displacing water molecules from the binding site.
In a study of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, the position of the chlorine atom on the salicylanilide (B1680751) core was found to influence the lipophilicity and, consequently, the biological activity of the compounds. mdpi.com These chlorinated derivatives exhibited notable antimycobacterial, antibacterial, and antifungal activities. mdpi.com
Furthermore, in the development of histone deacetylase (HDAC) inhibitors, fluorine substitution on a benzamide lead compound led to a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), with potent and selective activity against HDAC3. nih.gov This fluorinated analog also demonstrated significant antitumor activity. nih.gov These findings highlight the potential of halogenation to fine-tune the biological activity of benzamide derivatives, including those related to this compound.
Effects of Other Substituents on Compound Properties and Activity
Beyond halogens, a diverse array of substituents has been explored to modulate the properties and activity of this compound and related compounds. These substituents can range from small polar groups to large, bulky moieties, each imparting unique characteristics to the parent molecule.
Amino and Nitro Groups: The introduction of amino (-NH2) and nitro (-NO2) groups can significantly impact the electronic properties and hydrogen bonding potential of the benzamide scaffold. A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides demonstrated a broad spectrum of antimicrobial activity. nih.gov The position of these substituents on the phenyl ring was found to be critical for their potency. nih.gov In another study, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as antiprotozoal agents, with some compounds showing significantly higher activity against Giardia intestinalis and Trichomonas vaginalis than the reference drug benznidazole. nih.gov
Sulfonyl Group: The sulfonyl (-SO2-) group is another important functional group that has been incorporated into benzamide derivatives. In the design of glucokinase activators, a substituted-sulfone fragment was added to the primary amino group of a benzamide ring to enhance oral bioavailability. researchgate.net
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is often used as a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase the metabolic stability of a compound. A derivative, 2-(Furan-2-yl)-N-(2-hydroxyethyl)-3-((4-(3-(trifluoromethyl)benzyl)pyridin-2-yl)amino)benzamide, has been synthesized as a potent G protein-coupled receptor 52 (GPR52) agonist. nih.gov
Correlation of Structural Features with Specific Biological Targets (Enzymes, Receptors)
Enzymes:
Histone Deacetylases (HDACs): Benzamide-based compounds have been extensively studied as HDAC inhibitors. The key structural features for HDAC inhibition include a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. In a series of novel benzamide derivatives, the presence of an amino group at a specific position was found to be crucial for HDAC inhibitory activity. nih.gov
Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I): N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of COX-2 and Topo I for the treatment of gastrointestinal cancers. nih.gov The design strategy involved combining structural motifs known to interact with each enzyme. nih.gov
Glucokinase (GK): Benzamide derivatives have been identified as activators of glucokinase, a key enzyme in glucose metabolism. The benzamide scaffold serves as a core structure that can be substituted with various groups to enhance interactions with the allosteric site of the enzyme. researchgate.net
Receptors:
G Protein-Coupled Receptor 52 (GPR52): A series of 3-((4-benzylpyridin-2-yl)amino)benzamides, including a derivative with a 2-hydroxyethyl group, have been identified as potent and biased agonists of GPR52, a potential target for the treatment of neuropsychiatric disorders. nih.gov
Estrogen Receptor (ER): Tris-benzamide derivatives have been developed as modulators of the estrogen receptor, a key target in breast cancer. The 2-hydroxyethyl group in these compounds was found to be critical for their binding affinity and antiproliferative activity. acs.org
The following table summarizes the correlation between structural features of benzamide derivatives and their specific biological targets:
| Biological Target | Key Structural Features of Benzamide Derivatives | Reference(s) |
| Histone Deacetylases (HDACs) | Zinc-binding group, specific amino substitutions | nih.gov |
| Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) | Combination of fenamate and phenol (B47542) motifs | nih.gov |
| Glucokinase (GK) | Substituted-sulfone fragment, heterocyclic moieties | researchgate.net |
| G Protein-Coupled Receptor 52 (GPR52) | 3-((4-Benzylpyridin-2-yl)amino) core, trifluoromethyl group | nih.gov |
| Estrogen Receptor (ER) | Tris-benzamide backbone, 2-hydroxyethyl group | acs.org |
Optimization of Ligand-Target Binding Affinity through Structural Design
The optimization of ligand-target binding affinity is a cornerstone of drug discovery and involves the rational design of molecules that can interact with their biological targets with high potency and selectivity. For this compound derivatives, this process relies on a deep understanding of the SAR and the three-dimensional structure of the target.
Structure-based drug design is a powerful approach that utilizes the crystal structure of the target protein to guide the design of new ligands. By visualizing the binding pocket, medicinal chemists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for high-affinity binding. This information can then be used to design novel derivatives of this compound that make more optimal contacts with the target. For example, in the design of HDAC inhibitors, the benzamide core was modified to improve interactions with the zinc ion in the active site and to explore a "foot pocket" in the enzyme for enhanced binding. nih.gov
In the absence of a crystal structure, ligand-based drug design methods can be employed. These approaches rely on the SAR of a series of known active compounds to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are predicted to have high binding affinity.
Computational methods, such as molecular docking and free energy calculations, are also invaluable tools in the optimization of binding affinity. Molecular docking can be used to predict the binding mode of a ligand in the active site of a target, while free energy calculations can provide a quantitative estimate of the binding affinity. These methods allow for the virtual screening of large libraries of compounds and the prioritization of a smaller number of promising candidates for synthesis and biological testing.
The iterative process of design, synthesis, and testing is central to the optimization of binding affinity. The biological data from each round of testing provides valuable feedback that is used to refine the design of the next generation of compounds, ultimately leading to the identification of potent and selective ligands.
Modulation of Physicochemical Properties through Structural Changes
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of lipophilic substituents, such as alkyl chains or aromatic rings, will generally increase the logP of a this compound derivative, which can enhance its ability to cross cell membranes. Conversely, the addition of polar functional groups, such as hydroxyl or amino groups, will decrease the logP and increase aqueous solubility. For example, a study on acidic drugs showed that an increase in lipophilicity leads to increased protein binding in plasma and accumulation in blood cells. nih.gov
Solubility: Aqueous solubility is essential for the absorption of orally administered drugs. The 2-hydroxyethyl moiety in this compound contributes to its water solubility through its ability to form hydrogen bonds with water molecules. Further increasing solubility can be achieved by introducing additional polar groups or by formulating the compound as a salt. In contrast, increasing the lipophilicity of a compound often leads to a decrease in its aqueous solubility.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, can significantly affect its distribution and availability to reach its target site. Highly lipophilic compounds tend to exhibit high plasma protein binding, which can limit their free concentration in the blood and reduce their efficacy. Reducing the lipophilicity of a compound can often lead to a decrease in plasma protein binding and an increase in the unbound fraction of the drug. nih.gov
Metabolic Stability: The metabolic stability of a drug determines its half-life in the body. Certain functional groups can be susceptible to metabolic enzymes, such as cytochrome P450s, leading to rapid clearance of the drug. Structural modifications can be made to block these sites of metabolism and improve the drug's metabolic stability. For example, the introduction of fluorine atoms at metabolically labile positions can often enhance metabolic stability.
The following table provides a general overview of how different structural modifications can influence the physicochemical properties of this compound derivatives:
| Physicochemical Property | Structural Modifications to Increase Value | Structural Modifications to Decrease Value |
| Lipophilicity (logP) | Addition of alkyl chains, aromatic rings, halogens (Cl, Br, I) | Addition of polar groups (-OH, -NH2, -COOH) |
| Aqueous Solubility | Addition of polar groups, formation of salts | Addition of lipophilic groups |
| Plasma Protein Binding | Increased lipophilicity | Decreased lipophilicity, introduction of polar groups |
| Metabolic Stability | Blocking metabolic sites with groups like fluorine, steric hindrance | Introduction of metabolically labile groups |
By carefully considering the impact of structural changes on these physicochemical properties, medicinal chemists can design this compound derivatives with an optimized balance of potency, selectivity, and drug-like properties.
Applications in Polymer Science and Advanced Materials Utilizing N 2 Hydroxyethyl Benzamide
Role as a Modifier in Poly(ester-amide) Resins
Poly(ester-amide) (PEA) resins are a significant class of polymers that combine the beneficial properties of both polyesters and polyamides, offering a balance of mechanical strength, flexibility, and thermal stability. N-(2-Hydroxyethyl)benzamide and its derivatives have been investigated as modifiers in these resins to further improve their performance characteristics for various applications, particularly in surface coatings.
The incorporation of this compound derivatives into poly(ester-amide) resin formulations has been shown to significantly enhance the adhesion and flexibility of surface coatings. The presence of the benzamide (B126) group can improve the resin's affinity for various substrates, leading to better adhesion. For instance, studies on modified PEA resins, where a derivative of this compound, 4-amino-N,N-bis(2-hydroxyethyl)benzamide, was used, demonstrated improved physico-mechanical and chemical properties of the resulting coatings whiterose.ac.uk. The hydroxyl group in this compound can participate in hydrogen bonding with the substrate, further promoting adhesion.
The flexibility of the polymer chains in PEA resins can also be improved by the introduction of this compound. The ethyl group and the rotational freedom around the amide bond can increase the segmental mobility of the polymer backbone, resulting in a more flexible coating that is less prone to cracking and delamination, especially upon impact or bending. Research on hot-melt polyamides suggests that the specific interactions of amide groups play a crucial role in adhesion to certain substrates researchgate.net.
This compound can function as a cross-linking agent in polyester (B1180765) and poly(ester-amide) resins that have free carboxyl groups google.comgoogle.com. The hydroxyl group of the benzamide can react with the carboxylic acid groups of the polyester chains, forming ester linkages and creating a three-dimensional network structure. This cross-linking process significantly enhances the mechanical strength, hardness, and thermal stability of the resulting polymer.
The use of β-hydroxyalkyl amides as cross-linking agents in powder coatings is a well-established technology google.comgoogle.com. These cross-linkers react with carboxyl-functional polyester resins upon heating, releasing water as a byproduct. The resulting cross-linked film exhibits excellent durability and resistance to chemicals and weathering. While this compound itself is a bifunctional cross-linker, it can be used in conjunction with tetrafunctional β-hydroxyalkyl amides to modulate the cross-link density and optimize the final properties of the coating google.com.
Thermogravimetric analysis (TGA) of poly(ester-amide)s has shown that their thermal degradation behavior is influenced by their chemical composition and structure researchgate.net. The introduction of aromatic and amide groups, such as those in this compound, can increase the thermal stability of the polymer by raising the decomposition temperature. The rigid aromatic ring and the strong intermolecular hydrogen bonding associated with the amide groups contribute to this enhanced thermal resistance mdpi.com.
Building Block for the Synthesis of Complex Organic Molecules
This compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds and bioactive molecules. The presence of multiple reactive sites—the hydroxyl group, the amide linkage, and the aromatic ring—allows for a variety of chemical transformations.
For example, benzamide derivatives are key intermediates in the synthesis of various pharmaceuticals and biologically active compounds nih.govnih.gov. The N-(2-Hydroxyethyl) side chain can be further functionalized or can influence the reactivity of the benzamide core. Syntheses starting from similar benzamide structures have led to the development of novel antimicrobial agents and other therapeutic compounds nih.gov. The versatility of the benzamide scaffold allows for the introduction of different substituents on the aromatic ring and the nitrogen atom, leading to a diverse library of molecules with a wide range of biological activities.
Potential in Drug Delivery Systems
The physicochemical properties of this compound, such as its hydrophilicity imparted by the hydroxyl group, suggest its potential for use in drug delivery systems evitachem.com. Hydrophilic polymers are often employed in the design of hydrogels and nanoparticles for controlled drug release nih.govnih.govfrontiersin.orgmdpi.com.
Hydrogels, which are three-dimensional networks of hydrophilic polymers, can encapsulate therapeutic agents and release them in a controlled manner nih.govfrontiersin.orgmdpi.com. The incorporation of monomers like this compound into a hydrogel network could potentially modulate the swelling behavior, drug loading capacity, and release kinetics of the system. Similarly, polymeric nanoparticles are widely investigated as carriers for targeted drug delivery nih.govmdpi.comfrontiersin.orgnih.gov. The surface of these nanoparticles can be functionalized with molecules that improve their biocompatibility and targeting efficiency. The hydroxyl group of this compound provides a potential site for such functionalization.
While specific studies focusing solely on this compound in drug delivery systems are not extensively documented, the principles of polymer-based drug delivery suggest that its derivatives could be valuable components in the design of advanced therapeutic platforms.
Formation of Coordination Complexes with Metal Ions (e.g., Mercury(II) Chloride)
The amide and hydroxyl groups in this compound and its analogs make them effective ligands for the formation of coordination complexes with various metal ions. The oxygen and nitrogen atoms can act as donor atoms, chelating to the metal center and forming stable complexes.
A notable example is the formation of an adduct with Mercury(II) Chloride. A study on a structurally related compound, N-[4-(2-Hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide, reported the synthesis and X-ray structural characterization of its adduct with Mercury(II) Chloride researchgate.netznaturforsch.com. In this complex, the organic molecule acts as a ligand, coordinating to the mercury center. The interaction typically involves the donor atoms of the ligand and the mercury ion, leading to the formation of a well-defined coordination compound.
Below is a table summarizing the crystallographic data for the Mercury(II) Chloride adduct of N-[4-(2-Hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide, which provides insight into the structural aspects of such complexes.
| Parameter | Value |
| Empirical Formula | C22H24Cl2HgN4O6S2 |
| Formula Weight | 856.12 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.169(1) |
| b (Å) | 9.001(1) |
| c (Å) | 9.691(1) |
| α (°) | 99.46(1) |
| β (°) | 100.28(1) |
| γ (°) | 103.58(1) |
| Volume (ų) | 664.9(1) |
| Z | 1 |
| Density (calculated) (Mg/m³) | 2.135 |
| Data from the study on the Mercury(II) Chloride adduct of N-[4-(2-Hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide znaturforsch.com |
The formation of such complexes is of interest in various fields, including analytical chemistry for the detection of metal ions, and in the design of new materials with specific electronic or catalytic properties.
The coordination behavior of this compound and its analogs is determined by the number of donor atoms that can bind to a metal center. A closely related compound, N-(2-hydroxyethyl)-salicylamide, has been studied for its versatile ligand properties nih.gov. Due to the presence of a phenolic hydroxyl group, an amide group, and an alcoholic hydroxyl group, this molecule can act as a mono-, bi-, tri-, or even tetradentate ligand.
The denticity of the ligand depends on the reaction conditions, such as pH, and the nature of the metal ion.
Monodentate: The ligand can coordinate through a single donor atom, such as the carbonyl oxygen of the amide group.
Bidentate: It can form a chelate ring by coordinating through two donor atoms, for example, the phenolic oxygen and the amide oxygen.
Tridentate: Coordination can occur through three donor atoms, such as the phenolic oxygen, the amide nitrogen (upon deprotonation), and the alcoholic oxygen.
Tetradentate: In some cases, the ligand might bridge two metal centers or coordinate to a single metal ion through four donor sites, although this is less common for this specific type of ligand.
The ability to exhibit variable denticity makes these types of ligands highly versatile in coordination chemistry, allowing for the synthesis of a wide range of metal complexes with different geometries and properties researchgate.netopenstax.org.
Exploration of Applications in Catalysis and Magnetic Materials
While direct applications of this compound in catalysis are not extensively documented, the potential for such use can be inferred from the study of structurally related compounds. A derivative, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, has been identified as a highly versatile chelating ligand in coordination chemistry. nih.gov This versatility stems from its combination of a secondary amino group, a keto group, and both aliphatic and aromatic hydroxyl groups.
This array of functional groups allows the molecule to act as a mono-, bi-, tri-, or even tetradentate ligand, capable of forming stable coordination compounds with a wide variety of metal centers. nih.gov The ability to chelate metal ions is a fundamental characteristic of many catalysts, suggesting that this compound and its derivatives could serve as ligands in the design of novel catalytic systems. The specific coordination properties would depend on factors such as pH and the nature of the metal ion involved. nih.gov Currently, there is a lack of available research on the application of this compound in the development of magnetic materials.
Table 1: Potential Ligand Properties of a Benzamide Derivative
| Property | Description | Source |
|---|---|---|
| Versatility | Can act as a mono-, bi-, tri-, or tetradentate ligand. | nih.gov |
| Donor Atoms | Combines different donor atoms to accommodate various metal centers. | nih.gov |
| pH Dependence | Can function as a neutral, anionic, or cationic ligand depending on pH. | nih.gov |
Integration into Dendronized Poly(2-oxazoline)s for Biomimetic Membranes
Poly(2-oxazoline)s are a class of bio-inspired polymers, often regarded as pseudopeptides because of their structural similarity to polypeptides. mdpi.comresearchgate.net This relationship makes them prime candidates for creating biomaterials. nih.gov The properties of poly(2-oxazoline)s can be precisely tuned by modifying the side-chain, which opens pathways to creating advanced materials for complex applications. mdpi.comresearchgate.net
One advanced application is the creation of biomimetic membranes, which mimic the structure and function of biological cell membranes. energy.gov Research has focused on dendronized poly(2-oxazoline)s, where dendrons (tree-like polymer branches) are attached as side chains. A family of side-chain liquid crystalline poly(2-oxazoline)s has been synthesized and identified as excellent candidates for building biomimetic ion channels. researcher.liferesearchgate.net The integration of functional molecules like this compound into such polymer architectures could impart specific properties, such as enhanced polarity or hydrogen-bonding capabilities, further advancing their biomimetic potential.
Studies on Self-Assembly into Columnar Structures
A key feature of certain dendronized polymers is their ability to self-assemble into highly ordered structures. nih.govacs.org Specifically, side-chain liquid crystalline poly(2-oxazoline)s have been shown through X-ray diffraction (XRD) studies to self-assemble into columnar structures. researcher.liferesearchgate.net This self-organization is driven by the molecular architecture, where the bulky, rigid dendrons attached to a flexible polymer backbone arrange themselves into cylindrical forms, which then pack into hexagonal or other ordered lattices. acs.orgnih.govresearchgate.net
This bottom-up self-assembly process can create hierarchical structures, starting from the wormlike conformation of a single polymer chain to hexagonally packed cylinders and ultimately to larger fibrillar structures. acs.org The formation of these columnar phases is crucial for creating materials with anisotropic properties, where characteristics like conductivity or transport are direction-dependent. nih.govacs.org
Potential for Proton Transport Applications in Membranes
The ordered columnar structures formed by dendronized poly(2-oxazoline)s are particularly promising for membrane-based technologies, including those requiring proton transport. researcher.liferesearchgate.net The mesomorphic and thermal properties of these polymers suggest they could be excellent candidates for building membranes for proton transport applications. researcher.liferesearchgate.net
Efficient proton transport in polymer membranes is critical for technologies like fuel cells. researchgate.net The mechanism often relies on the formation of continuous pathways or channels that facilitate ion movement. acs.org This can occur through vehicular transport, where protons are carried by molecules like water, or via the Grotthuss mechanism, where protons hop between adjacent functional groups within a hydrogen-bonded network. researchgate.net The hydrophilic domains and polar functional groups within a polymer matrix create these necessary pathways. acs.org The integration of molecules containing amide and hydroxyl groups, such as this compound, into the side chains of polymers like poly(2-oxazoline)s could create or enhance these hydrogen-bonding networks, potentially improving the efficiency of proton transport through the membrane.
Research Methodologies and Techniques Employed in Studies of N 2 Hydroxyethyl Benzamide
Advanced Analytical Chemistry Techniques for Compound Characterization and Purity Assessment
A suite of advanced analytical techniques is employed to elucidate the structure, confirm the identity, and determine the purity of N-(2-Hydroxyethyl)benzamide. These methods provide critical data on the molecular structure, composition, and level of impurities.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for the purity assessment of this compound and its derivatives. Reverse-phase HPLC methods are commonly used to separate the compound from any starting materials, byproducts, or degradation products westminster.ac.uk. For instance, a method for analyzing N,N-bis(2-hydroxyethyl)benzamide utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid westminster.ac.uk. For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid westminster.ac.uk.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of volatile impurities. It is also used to confirm the formation of N,N-bis(2-hydroxyethyl)benzamide during its synthesis nih.gov. This technique is particularly useful for determining the purity of solvents used in the synthesis process researchgate.net.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its analogs. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is crucial for confirming its structure nih.govijrpc.com. For example, in the characterization of N-substituted benzamide (B126) derivatives, ¹H and ¹³C NMR are used to confirm the successful synthesis of the target compounds ijrpc.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure by analyzing its fragmentation patterns nih.gov. High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, further confirming the elemental composition of the compound google.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as the amide and hydroxyl groups, by detecting their characteristic vibrational frequencies ijrpc.com.
X-ray Crystallography: This technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of a derivative, 2-hydroxy-N-(2-hydroxyethyl)benzamide nih.gov. This provides definitive information about bond lengths, bond angles, and conformation, which is invaluable for understanding the molecule's structure and intermolecular interactions nih.gov.
Other Techniques:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions during the synthesis of this compound derivatives, ensuring that the reaction has gone to completion researchgate.net.
Interactive Data Table: Analytical Techniques for this compound and Derivatives
| Technique | Application | Information Obtained |
| HPLC | Purity assessment, separation of impurities | Retention time, peak purity, quantification |
| GC-MS | Identification and quantification of volatile impurities, reaction confirmation | Mass-to-charge ratio, fragmentation pattern, retention time |
| NMR | Structural elucidation | Chemical shifts, coupling constants, integration |
| MS | Molecular weight determination, structural information | Molecular ion peak, fragmentation pattern |
| IR | Functional group identification | Vibrational frequencies of functional groups |
| X-ray Crystallography | 3D molecular structure determination | Atomic coordinates, bond lengths, bond angles |
| TLC | Reaction monitoring | Reaction completion, identification of spots |
High-Throughput Screening Approaches in Drug Discovery Programs
High-throughput screening (HTS) is a key methodology in modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity against a specific target nih.govtbzmed.ac.ir. While specific HTS campaigns for this compound are not extensively documented, the general principles of HTS are highly relevant for exploring the therapeutic potential of this compound and its analogs.
HTS workflows typically involve the miniaturization of assays in microtiter plates (e.g., 96- or 384-well plates), the use of robotics for liquid handling, and sensitive detection methods such as fluorescence or luminescence biotechfarm.co.il. These automated systems allow for the screening of thousands to millions of compounds in a short period nih.gov.
In the context of this compound, HTS could be employed to:
Identify new biological targets: Screening this compound against a diverse panel of biological targets (e.g., enzymes, receptors) could uncover novel therapeutic applications.
Discover lead compounds: Libraries of this compound derivatives could be synthesized and screened to identify compounds with enhanced potency or selectivity for a particular biological target.
Optimize hit compounds: Following the identification of a "hit," HTS can be used to screen related analogs to establish structure-activity relationships (SAR) and guide the optimization of the lead compound.
A study on N-(thiazol-2-yl)benzamide analogs, for instance, utilized a compound library screening to identify a novel antagonist for the Zinc-Activated Channel (ZAC) nih.gov. This demonstrates how HTS can be effectively used to explore the biological activities of benzamide derivatives.
Design and Implementation of In Vitro and In Vivo Experimental Models
To evaluate the biological effects of this compound, researchers would typically employ a combination of in vitro and in vivo experimental models.
In Vitro Models:
Cell-based assays: These are fundamental for initial biological characterization. For instance, in a study of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which are structurally related to this compound, pancreatic β-cell lines were used to assess the compounds' protective effects against endoplasmic reticulum (ER) stress-induced cell death nih.gov. The half-maximal effective concentration (EC₅₀) was determined to quantify the potency of the compounds nih.gov.
Enzyme inhibition assays: If this compound is hypothesized to target a specific enzyme, in vitro assays using the purified enzyme would be conducted to determine its inhibitory activity. For example, various benzamide derivatives have been tested for their inhibitory effects on enzymes like histone deacetylases (HDACs) nih.gov.
Receptor binding assays: These assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity.
In Vivo Models:
Animal models of disease: To investigate the potential therapeutic effects of this compound in a living organism, researchers would use animal models that mimic human diseases. For example, in the study of anticonvulsant N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, a pentylenetetrazole (PTZ)-induced seizure model in mice was used to evaluate the anti-seizure activity of the compounds researchgate.net.
Pharmacokinetic studies: Animal models, such as rats and dogs, are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound nih.govnih.gov. These pharmacokinetic studies help to understand how the drug is processed by the body and to determine appropriate dosing regimens for further studies google.comnih.gov. For instance, the pharmacokinetic profile of the benzamide drug clebopride (B1669163) was investigated in rats and dogs after intravenous, intramuscular, and oral administration google.com.
Chromatographic Fractionation and Isolation Methodologies from Natural Sources (e.g., Red Macroalgae)
While this compound has not been reported as a natural product isolated from red macroalgae, the methodologies used to isolate other bioactive compounds from these organisms are relevant. Marine organisms, including red algae, are a rich source of diverse natural products biotechfarm.co.il.
The general process for isolating compounds from natural sources involves:
Extraction: The dried and powdered algal material is typically extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their solubility.
Fractionation: The crude extracts are then subjected to chromatographic techniques to separate them into simpler fractions. Column chromatography using silica (B1680970) gel or other stationary phases is a common method researchgate.net.
Isolation and Purification: The fractions are further purified using techniques like preparative thin-layer chromatography (prep-TLC) or HPLC to isolate the individual compounds researchgate.net. The purity of the isolated compound is then assessed using the analytical techniques described in section 9.1.
Although this compound has not been found in red algae, these organisms are known to produce a variety of other nitrogen-containing compounds, such as alkaloids ugto.mx. The search for novel bioactive compounds from marine sources is an active area of research tbzmed.ac.ir.
Application of Green Chemistry Principles (e.g., Enzymatic Reactions)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally friendly and sustainable.
Key green chemistry principles relevant to the synthesis of this compound include:
Use of safer solvents: Traditional amide synthesis often uses hazardous solvents. Green chemistry encourages the use of safer alternatives or even solvent-free reaction conditions researchgate.net.
Atom economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of catalysts: Catalytic reagents are generally superior to stoichiometric reagents as they can be used in small amounts and can be recycled.
Energy efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.
Enzymatic Reactions:
Enzymes are highly specific and efficient catalysts that can be used in organic synthesis under mild conditions. The use of enzymes for amide bond formation is a promising green alternative to traditional chemical methods. While a specific enzymatic synthesis for this compound is not reported, the general approach would involve the use of an appropriate enzyme, such as a lipase (B570770) or a protease, to catalyze the reaction between a benzoic acid derivative and 2-aminoethanol. This would avoid the need for harsh reagents and could lead to a more sustainable synthetic route.
Q & A
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Biochemical Assays : Measure HDAC inhibition (IC₅₀) using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Cellular Studies : Use GFP-tagged Mycobacterium tuberculosis to assess intracellular efficacy.
- Omics Approaches : Transcriptomics/proteomics to identify deregulated pathways post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
